3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and multiple aromatic rings. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the aromatic substituents. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Aromatic Substitution: The aromatic rings are introduced through Friedel-Crafts alkylation or acylation reactions, where an aromatic compound reacts with an alkyl or acyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide include other sulfonamide derivatives and thiophene-based compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. Examples of similar compounds include:
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Thiophene-2-carboxamide: A thiophene derivative with potential pharmaceutical applications.
N-(4-isopropylphenyl)sulfonamide: A sulfonamide with structural similarities but different aromatic substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N2O2S
- Molecular Weight : 348.47 g/mol
This compound features a thiophene ring, a sulfamoyl group, and various aromatic substituents, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, similar compounds have been shown to inhibit cancer cell proliferation effectively. In a study assessing various thiophene derivatives, compounds with structural similarities to our target compound demonstrated significant activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM .
Table 1: Anticancer Activity of Related Thiophene Derivatives
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound 2b | 5.46 | Hep3B |
Compound 2e | 12.58 | Hep3B |
Compound 8 | 2.5 | K562 (CML) |
The proposed mechanism of action for these compounds involves interaction with the tubulin-colchicine-binding pocket, leading to disruption in microtubule dynamics and subsequent cell cycle arrest . The presence of the thiophene moiety is crucial as it enhances binding affinity and stability within the active sites of target proteins.
Antimicrobial Activity
In addition to anticancer properties, thiophene derivatives have also been investigated for their antimicrobial effects. A related study indicated that certain thiophene derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus , suggesting a broad spectrum of biological activity .
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound | Target Bacteria | Activity |
---|---|---|
Compound A | Staphylococcus aureus | Inhibitory |
Compound B | Bacillus cereus | Moderate |
Case Studies
- Case Study on Hep3B Cells :
- Antimicrobial Testing :
Research Findings
Recent research has underscored the importance of structural modifications in enhancing the biological activity of thiophene derivatives. For instance, the introduction of different substituents on the aromatic rings has been shown to significantly impact both anticancer and antimicrobial efficacy .
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S2/c1-5-17-6-12-20(13-7-17)25(4)30(27,28)21-14-15-29-22(21)23(26)24-19-10-8-18(9-11-19)16(2)3/h6-16H,5H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCMWKJYIOKNQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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